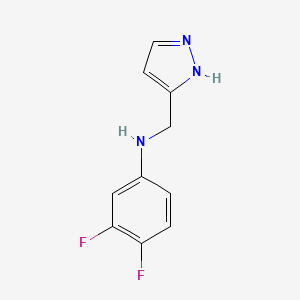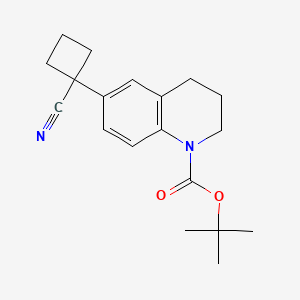
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a quinoline core, a cyanocyclobutyl group, and a tert-butyl ester functionality. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanocyclobutyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the cyanocyclobutyl group, converting it to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine:
Drug Development: Due to its potential biological activities, this compound is of interest in the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the cyanocyclobutyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- This compound
Comparison:
- Structural Differences: While similar compounds may share the quinoline core and tert-butyl ester functionality, differences in the substituents on the quinoline ring or the cyanocyclobutyl group can lead to variations in their chemical and biological properties.
- Biological Activity: The presence of different substituents can affect the compound’s ability to interact with biological targets, leading to differences in potency, selectivity, and toxicity.
- Synthetic Accessibility: Some similar compounds may be easier to synthesize or may require fewer steps, making them more attractive for industrial production.
Propriétés
Formule moléculaire |
C19H24N2O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
tert-butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-18(2,3)23-17(22)21-11-4-6-14-12-15(7-8-16(14)21)19(13-20)9-5-10-19/h7-8,12H,4-6,9-11H2,1-3H3 |
Clé InChI |
RISJHFSKMYUIRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


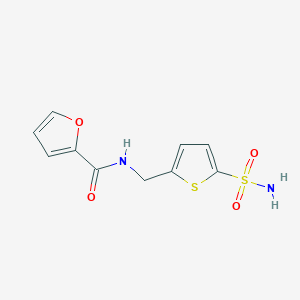
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
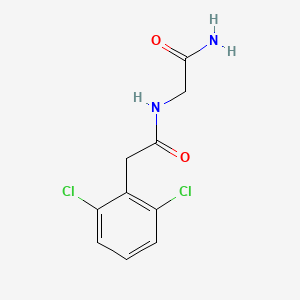
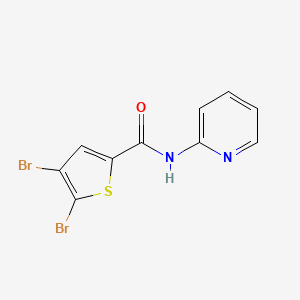
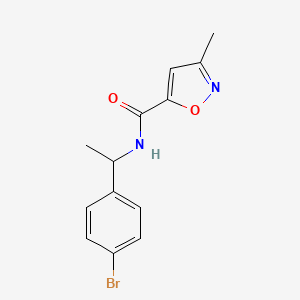
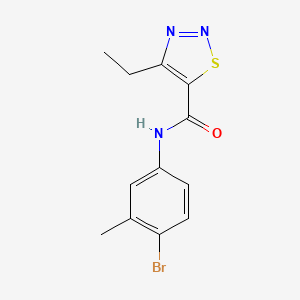
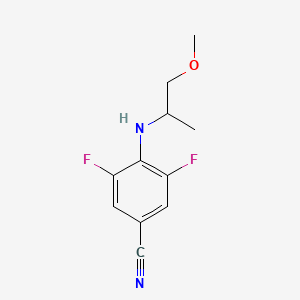

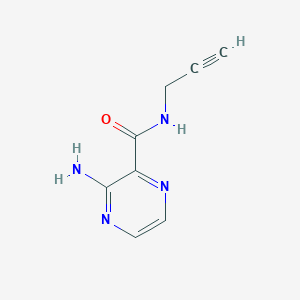
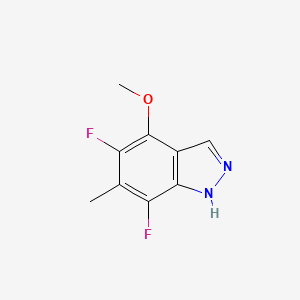
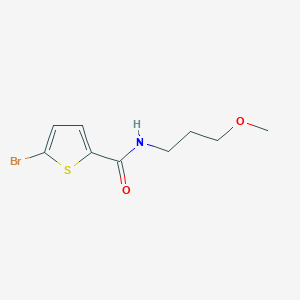
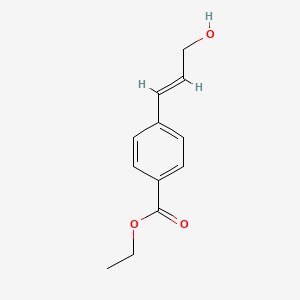
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
